3-Heptyltetrahydro-2H-pyran-2-one

Description

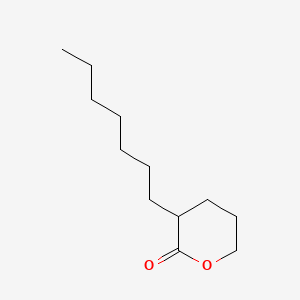

Structure

2D Structure

3D Structure

Properties

CAS No. |

59726-51-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

3-heptyloxan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h11H,2-10H2,1H3 |

InChI Key |

ZJILLWFVFFEWCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CCCOC1=O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations in 3 Heptyltetrahydro 2h Pyran 2 One Research

Systematic IUPAC Nomenclature and Common Chemical Designations

The unequivocally recognized name for the compound , as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 3-Heptyltetrahydro-2H-pyran-2-one . This systematic name provides a clear and unambiguous description of the molecule's structure.

The name can be broken down as follows:

pyran : Indicates a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom.

2H-pyran-2-one : Specifies that the pyran ring has a carbonyl group (C=O) at the second position, and the hydrogen at that position is explicitly mentioned.

tetrahydro : Denotes that the pyran ring is fully saturated, meaning there are no double bonds within the ring.

3-Heptyl : Indicates that a heptyl group (a seven-carbon alkyl chain) is attached to the third carbon atom of the tetrahydropyranone ring.

In addition to its systematic IUPAC name, this compound may be referred to by other designations in various contexts, although these are less common. It is important to note that similar compounds, such as those with the heptyl group at a different position (e.g., 6-heptyltetrahydro-2H-pyran-2-one), are distinct molecules with different properties. nist.gov For instance, 6-heptyltetrahydro-2H-pyran-2-one is also known as δ-dodecalactone. nist.gov

Table 1: Chemical Designations and Identifiers

| Designation Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 32821-72-0 thegoodscentscompany.com |

| Molecular Formula | C12H22O2 nist.gov |

| Molecular Weight | 198.30 g/mol ontosight.ai |

Exploration of Potential Stereoisomerism and Chirality

The molecular structure of this compound possesses chiral centers, which are carbon atoms bonded to four different groups. This chirality gives rise to the possibility of stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Specifically, the carbon atom at the 3-position, where the heptyl group is attached, is a chiral center. The spatial arrangement of the substituents around this carbon can exist in two different configurations, known as enantiomers. These enantiomers are non-superimposable mirror images of each other.

The existence of a single chiral center means that this compound can exist as a pair of enantiomers:

(R)-3-Heptyltetrahydro-2H-pyran-2-one

(S)-3-Heptyltetrahydro-2H-pyran-2-one

The (R) and (S) designations are determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center.

A mixture containing equal amounts of both enantiomers is called a racemic mixture. The separation and characterization of individual enantiomers often require specialized chiral chromatography techniques.

Implications of Stereochemistry in Chemical and Biological Contexts

The stereochemistry of a molecule can have profound effects on its chemical and biological properties. nih.gov While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, melting point, solubility), they can exhibit different behaviors in a chiral environment, such as the biological systems found in living organisms. nih.gov

Chemical Reactivity: In reactions with other chiral molecules, the different spatial arrangements of the enantiomers of this compound can lead to different reaction rates and products. This is because the transition states formed during the reaction will also be diastereomeric and thus have different energies.

Biological Activity: Living systems are inherently chiral, composed of chiral building blocks like L-amino acids and D-sugars. unimi.itnih.gov This chirality often leads to stereospecific interactions between molecules and biological receptors, enzymes, and other cellular components. nih.govnih.gov

For instance, one enantiomer of a chiral drug may exhibit a desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Although specific research on the biological activity of the individual enantiomers of this compound is not extensively detailed in the provided search results, the general principles of stereochemistry in biological systems strongly suggest that its enantiomers would likely have different biological activities. nih.govunimi.itnih.gov

Synthetic Methodologies for 3 Heptyltetrahydro 2h Pyran 2 One and Analogues

Overview of Key Synthetic Approaches for γ-Lactones and Tetrahydropyran-2-ones

The construction of γ-lactones and tetrahydropyran-2-ones, fundamental structures in many natural products and biologically active molecules, is a central theme in organic synthesis. wikipedia.orgresearchgate.net Key strategies often involve the cyclization of a linear precursor containing a hydroxyl group and a carboxylic acid or its derivative.

Radical Cyclization Strategies in Lactone Synthesis

Radical cyclizations offer a powerful method for the formation of lactone rings. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to a tethered unsaturated system, such as an alkene or alkyne, to form the cyclic structure. nih.govresearchgate.net For instance, a method for synthesizing macrocyclic lactones utilizes photoinduced intramolecular radical cyclization of substrates containing both a carboxylic acid and an α,β-unsaturated carbonyl group. nih.gov This process can lead to ring expansion and the formation of various ring sizes. nih.gov

Another approach involves the 4-exo-trig radical cyclization of α-ethenoyloxy radicals in the presence of tributylstannane, which has been successfully used to prepare β-lactones. researchgate.netacs.org The success of these reactions often depends on the stability of the radical intermediates. acs.org Photoredox catalysis has also emerged as a valuable tool, enabling C-H functionalization and the generation of carbon-centered radicals for lactone synthesis under mild conditions. digitellinc.com This method is advantageous due to its improved atom economy and broader substrate scope compared to some traditional lactonization techniques. digitellinc.com

Oxidative Lactonization Protocols

Oxidative lactonization is a common and effective strategy for synthesizing lactones, particularly from diols. nih.govacs.org This process typically involves the sequential oxidation of a primary alcohol to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). nih.gov A subsequent oxidation of the lactol yields the desired lactone. nih.gov

Various catalytic systems have been developed to facilitate this transformation. Biocatalytic methods, employing enzymes like Baeyer–Villiger monooxygenases (BVMOs) or alcohol dehydrogenases (ADHs), offer high selectivity under mild conditions. nih.gov BVMOs activate molecular oxygen to oxidize cyclic ketones to lactones, a process that mimics the chemical Baeyer-Villiger oxidation. nih.gov ADH-catalyzed oxidative lactonizations of diols represent a double oxidation process. nih.gov

Transition metal catalysts are also widely used. For example, copper/nitroxyl (B88944) catalyst systems can efficiently and selectively promote the aerobic oxidative lactonization of diols using air as the oxidant. acs.orgorganic-chemistry.org The choice of the nitroxyl cocatalyst can even tune the chemo- and regioselectivity of the reaction. acs.org Ruthenium-based systems, in conjunction with electron transfer mediators, also enable efficient aerobic lactonization of various diols. acs.org A green oxidation method using Oxone in water provides a sustainable alternative for converting cyclic ketones to lactones, avoiding hazardous reagents. organic-chemistry.orgacs.org

Metal-Catalyzed Cycloaddition and Cyclization Reactions

Metal-catalyzed reactions provide a diverse and powerful toolkit for the synthesis of tetrahydropyran-2-ones and their analogues. These methods often involve the formation of new carbon-carbon or carbon-oxygen bonds to construct the heterocyclic ring. syr.edu

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the synthesis of γ-lactones from homoallylic alcohols in a single step. organic-chemistry.org This approach demonstrates good functional group tolerance and high chemoselectivity under mild conditions. organic-chemistry.org An oxidative Heck redox-relay strategy using a palladium(II) catalyst has been applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. acs.org

Copper-Catalyzed Reactions: Copper catalysts are utilized in oxidative [3+2] cycloaddition reactions between alkenes and anhydrides, using oxygen as the oxidant, to produce γ-lactones. organic-chemistry.org Copper-catalyzed intramolecular hydroalkoxylation of unactivated terminal alkenes is another route to cyclic ethers. organic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes, such as Ru(bpy)₃Cl₂, can act as photocatalysts for the mild and reproducible synthesis of γ-lactones. organic-chemistry.org

Other notable metal-catalyzed approaches include gold-catalyzed cyclization of acetylenic acids to yield γ-lactones and iron-catalyzed dehydrogenative lactonization of diols. organic-chemistry.org The Prins cyclization, a key strategy for forming tetrahydropyran (B127337) rings, can also be facilitated by various metal catalysts. organic-chemistry.orgntu.edu.sg

Stereoselective and Regioselective Synthesis of Substituted Tetrahydropyran-2-ones

Achieving high levels of stereoselectivity and regioselectivity is crucial in the synthesis of complex substituted tetrahydropyran-2-ones. Various strategies have been developed to control the spatial arrangement of substituents on the heterocyclic ring.

One approach involves the acid-promoted cyclization of β-silyl-γ-ethylidene-γ-butyrolactones with aldehydes and ketones. This tandem Hosomi–Sakurai/Prins cyclization yields polysubstituted tetrahydropyranones with a high degree of stereoselectivity, and the optical purity of the starting material is largely maintained in the product. acs.org

Sequential catalytic processes have also proven effective. For instance, a one-pot sequence involving a copper(II)-catalyzed Henry reaction followed by an acid-catalyzed oxa-Michael reaction allows for the highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans. acs.org Similarly, two different tandem sequences have been developed for the stereoselective synthesis of elaborate hydropyranones. The first relies on an aldol-lactonization of a chiral enolate with an unprotected aldehyde, while the second is based on a dienolate ketone addition with concomitant cyclization and substrate-controlled reduction. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. For example, iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans can be used to isolate the more stable cis-isomers. organic-chemistry.org Furthermore, the Horner-Wadsworth-Emmons olefination has been used to introduce a methylidene group onto a pyranone ring, with the key phosphonate (B1237965) intermediates prepared through stereoselective addition of Gilman or Grignard reagents to dihydropyran-4-ones. nih.gov The development of asymmetric "clip-cycle" reactions, where an alcohol and an aryl thioacrylate are first joined and then cyclized using a chiral phosphoric acid catalyst, has enabled the synthesis of spirocyclic tetrahydropyrans with high enantioselectivity. whiterose.ac.uk

Derivatization Strategies from Precursor Molecules

The synthesis of complex tetrahydropyran-2-ones can often be achieved through the derivatization of simpler, more readily available precursor molecules. This approach allows for the introduction of diverse functional groups and the construction of a wide range of analogues.

One common strategy involves the ring-expansion of smaller heterocyclic systems. For example, monocyclopropanated furans and pyrroles can undergo a stereoselective, metal-free ring-expansion to produce highly functionalized dihydro-2H-pyran and tetrahydropyridine (B1245486) derivatives, respectively. nih.govacs.org This method relies on a cyclopropylcarbinyl cation rearrangement as the key step. nih.gov

Another powerful technique is the functionalization of a pre-existing tetrahydropyran ring. Metal-catalyzed cross-coupling reactions are particularly useful for this purpose, enabling the formation of new carbon-carbon bonds on the heterocyclic scaffold. syr.edu For instance, alkyl iodides with a β-tetrahydropyran group can be coupled with Grignard reagents in the presence of a metal catalyst. syr.edu

Furthermore, lactones themselves can be versatile precursors. The reduction of lactones with reagents like lithium aluminium hydride yields diols, which can then be subjected to further transformations. wikipedia.org Additionally, the development of the Ramachary–Bressy–Wang cycloaddition, a metal-free, organocatalytic, multicomponent reaction, provides a one-pot strategy for constructing highly functionalized tetrahydropyrans from simple building blocks through in situ enamine or iminium ion chemistry combined with Michael addition and intramolecular aldol-type cyclization. wordpress.com The synthesis of tetrahydropyran-4-ones and their thio-analogues can be achieved through the double-conjugate addition of water or hydrogen sulfide (B99878) to divinyl ketones, which are themselves prepared from α-bromostyrene derivatives. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for lactones and tetrahydropyran-2-ones, aiming to reduce environmental impact and improve sustainability. numberanalytics.com Key aspects include the use of renewable feedstocks, the reduction of waste and energy consumption, and the use of less hazardous chemical processes. numberanalytics.com

Biocatalysis is a cornerstone of green lactone synthesis. numberanalytics.com Enzymes such as lipases and esterases can catalyze lactonization reactions with high selectivity and efficiency under mild, environmentally benign conditions. numberanalytics.com For example, lipase-catalyzed lactonization of hydroxy acids is a well-established green method. numberanalytics.com

The use of water as a solvent is another important green chemistry approach. A notable example is the Baeyer-Villiger oxidation of cyclic ketones to lactones using Oxone in a buffered aqueous solution. organic-chemistry.org This method avoids the use of hazardous peracids and organic solvents. organic-chemistry.org

Photoorganocatalysis also offers a sustainable pathway for lactone synthesis. By using a photocatalyst like phenylglyoxylic acid and a simple light source, a versatile α-alkylation/lactonization of alcohols with α,β-unsaturated esters can be achieved in excellent yields. rsc.org This method combines the benefits of organocatalysis and photocatalysis for a highly efficient and selective C-H activation and cyclization process. rsc.org

Furthermore, the development of catalytic systems that utilize abundant and non-toxic metals is a key area of research. For instance, the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol, a biomass-derived compound, can be achieved using a Cu-ZnO/Al₂O₃ catalyst under gaseous-phase conditions, representing a more sustainable route to this important heterocyclic scaffold. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization of 3 Heptyltetrahydro 2h Pyran 2 One

Elucidation of Reaction Mechanisms and Pathways

While specific mechanistic studies on 3-Heptyltetrahydro-2H-pyran-2-one are not extensively detailed in published literature, its reaction pathways can be reliably inferred from the well-established chemistry of δ-lactones and α-substituted esters. Two primary mechanistic pathways dominate its reactivity:

Nucleophilic Acyl Substitution: The ester carbonyl group is a prime target for nucleophiles. The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. The subsequent collapse of this intermediate leads to the cleavage of the endocyclic C-O bond, resulting in a ring-opened product. This is the fundamental mechanism for hydrolysis, aminolysis, and reduction reactions.

Enolate Formation: The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon, C3) is acidic due to the electron-withdrawing effect of the carbonyl and the stabilizing resonance of the resulting enolate anion. masterorganicchemistry.comlibretexts.org Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a planar enolate intermediate. masterorganicchemistry.comlibretexts.org This enolate is a potent carbon nucleophile, allowing for the introduction of various electrophiles at the α-position. masterorganicchemistry.com

Functional Group Transformations and Interconversions

The functional groups within this compound can be transformed to introduce new functionalities, significantly increasing its synthetic value.

Reduction to Diols The lactone functional group is readily reduced by powerful hydride-transfer reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, reducing the cyclic ester to the corresponding 1,5-diol. harvard.edumasterorganicchemistry.com The reaction first opens the lactone ring to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol, yielding 3-heptylhexane-1,5-diol. youtube.com

Reactions at the α-Carbon (Enolate Chemistry) The formation of an enolate at the C3 position opens avenues for various carbon-carbon bond-forming reactions. Although the existing heptyl group provides steric hindrance, reactions with potent electrophiles are feasible. This allows for further functionalization at the carbon bearing the heptyl group. Examples of such transformations on related lactone systems include:

Alkylation: Reaction of the enolate with alkyl halides can introduce a second substituent at the α-position.

Halogenation: Enolates can react with sources of electrophilic halogens, such as Br₂, to yield α-halo-lactones. masterorganicchemistry.com These halogenated products are themselves useful intermediates for further substitution or elimination reactions.

Ring-Opening and Rearrangement Reactions

The tetrahydropyran (B127337) ring is stable under neutral conditions but susceptible to ring-opening under the influence of various nucleophiles, a characteristic feature of lactones. nih.gov

Hydrolysis Under either acidic or basic conditions, the lactone undergoes hydrolysis. This reaction cleaves the ester bond to yield the corresponding 5-hydroxy carboxylic acid, specifically 5-hydroxy-3-heptyl-dodecanoic acid. This transformation converts the cyclic monofunctional compound into a linear, bifunctional molecule.

Aminolysis and Ammonolysis Reaction with primary or secondary amines (aminolysis) or ammonia (B1221849) (ammonolysis) opens the lactone ring to form 5-hydroxy amides. These reactions proceed through nucleophilic attack of the amine at the carbonyl carbon, followed by ring cleavage. These hydroxy amides are valuable synthetic intermediates, capable of undergoing further reactions such as cyclization to form new heterocyclic structures. researchgate.net

Reaction with Hydrazine (B178648) The reaction with hydrazine (H₂N-NH₂) or its derivatives is a powerful method for rearranging the pyran-2-one scaffold. The initial ring-opening yields a 5-hydroxy acylhydrazide, which can subsequently cyclize to form substituted pyrazole (B372694) derivatives. nih.govnih.gov

The table below summarizes key reactions of the this compound scaffold.

| Reaction Type | Reagent(s) | Product Type | Functional Group Transformation |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1,5-Diol | Lactone → Primary & Secondary Alcohols |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 5-Hydroxy Carboxylic Acid | Lactone → Carboxylic Acid & Alcohol |

| Aminolysis | R₂NH (Amine) | 5-Hydroxy Amide | Lactone → Amide & Alcohol |

| α-Halogenation | 1. LDA; 2. Br₂ | α-Bromo Lactone | C-H → C-Br at α-position |

| Reaction with Hydrazine | H₂N-NH₂ | Acylhydrazide / Pyrazole | Lactone → Acylhydrazide / Heterocycle |

Utility as a Building Block in Complex Organic Synthesis

The ability to transform this compound into various linear, bifunctional molecules makes it a valuable building block in organic synthesis. nih.gov The ring-opening reactions unmask a hydroxyl group and a carboxylic acid (or its derivative, like an amide or ester), providing two reactive handles for further elaboration.

The presence of the C3-heptyl side chain imparts significant lipophilicity to the resulting structures, a desirable trait in the synthesis of certain biologically active molecules or materials. Furthermore, the C3 and C5 carbons of the opened chain are chiral centers, meaning that if an enantiomerically pure lactone is used as the starting material, the chirality can be transferred to more complex products, which is a crucial aspect of modern pharmaceutical synthesis.

Synthesis of Advanced Heterocyclic Scaffolds

Pyran-2-one derivatives are recognized as powerful precursors for constructing a wide array of heterocyclic compounds. nih.gov The transformation of this compound into different ring systems typically involves an initial ring-opening reaction with a binucleophilic reagent, followed by an intramolecular cyclization.

Synthesis of Pyridones The reaction of δ-lactones with ammonia or primary amines can lead to the formation of 2-pyridones. researchgate.net This transformation likely proceeds via the formation of the 5-hydroxy amide, which then undergoes dehydration and cyclization to form the dihydropyridone. Subsequent oxidation or tautomerization yields the aromatic 2-pyridone ring. These scaffolds are prevalent in numerous natural products and pharmaceuticals. diva-portal.org

Synthesis of Pyrazoles As mentioned, reaction with hydrazines is a standard method for synthesizing pyrazoles. nih.gov For this compound, the open-chain 5-hydroxyketo derivative can react with hydrazine. The hydrazine undergoes condensation with the ketone carbonyl, and the terminal nitrogen then attacks the carboxylic acid (or ester) group to close the five-membered pyrazole ring, eliminating two molecules of water in the process. youtube.commdpi.com

Synthesis of Other Heterocycles Based on the reactivity of similar pyran-2-one platforms, reactions with other binucleophiles can be expected to yield a variety of other advanced heterocyclic scaffolds. nih.gov For example:

Reaction with o-phenylenediamine could lead to the formation of benzodiazepine (B76468) derivatives.

Reaction with o-aminothiophenol could yield benzothiazepine (B8601423) structures.

These transformations highlight the versatility of the this compound core as a scaffold for generating diverse and complex heterocyclic systems of potential interest in medicinal and materials chemistry. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Heptyltetrahydro 2h Pyran 2 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

No specific High-Resolution Mass Spectrometry (HRMS) data for 3-Heptyltetrahydro-2H-pyran-2-one has been found in the reviewed literature. HRMS is a critical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, this analysis would be expected to confirm the elemental composition of C₁₂H₂₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra are essential for the unambiguous structural elucidation of organic molecules. Such spectra provide information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. Despite searches of chemical and academic databases, specific NMR spectral data for this compound are not available. For comparison, the parent molecule, δ-valerolactone, has been extensively studied by NMR, particularly in the context of polymerization research. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be that of the carbonyl (C=O) group within the lactone (cyclic ester) ring. This typically appears as a strong peak in the region of 1730-1750 cm⁻¹. Other peaks corresponding to C-O and C-H bond vibrations would also be expected. However, no experimentally recorded IR spectrum for this specific compound is available in the public domain.

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. The analysis of this compound via GC-MS would provide its retention time (a measure of how long it takes to pass through the chromatography column) and a mass spectrum of its fragments upon ionization. This fragmentation pattern serves as a molecular fingerprint. While GC-MS data is abundant for many related lactones, including various isomers of dodecalactone, no specific chromatograms or mass spectra for the 3-heptyl variant have been published.

Chiral Analysis for Enantiomeric Purity (if applicable)

The structure of this compound contains a chiral center at the carbon atom in the 3-position, where the heptyl group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Heptyltetrahydro-2H-pyran-2-one and (S)-3-Heptyltetrahydro-2H-pyran-2-one. Chiral analysis, typically using chiral chromatography (either GC or HPLC), would be necessary to separate and quantify these enantiomers. This is particularly important in the pharmaceutical and fragrance industries, where different enantiomers can have distinct biological activities or odors. There is no information available in the literature regarding the synthesis of specific enantiomers or the chiral separation of the racemic mixture for this compound.

Theoretical and Computational Chemistry Studies on 3 Heptyltetrahydro 2h Pyran 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like 3-Heptyltetrahydro-2H-pyran-2-one. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium to large-sized organic molecules.

Electronic Structure and Reactivity Descriptors:

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G** or 6-311++G(d,p) are commonly employed for such calculations on organic molecules. nih.govnih.gov Once the optimized geometry is obtained, various electronic properties can be calculated to predict its reactivity.

Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For lactones, the HOMO is often localized on the oxygen atoms of the ester group, while the LUMO is typically centered on the carbonyl carbon, suggesting that this site is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon and the protons on the alkyl chain.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic delocalization within the molecule. This can reveal hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. |

| Solvation Model | PCM (Polarizable Continuum Model) - Water | To simulate the effects of a solvent environment. |

| Calculation Type | Geometry Optimization | To find the most stable molecular structure. |

| Calculation Type | Frequency Analysis | To confirm the optimized structure is a true minimum and to obtain vibrational data. |

| Calculation Type | NBO Analysis | To study charge distribution and orbital interactions. |

Molecular Dynamics Simulations for Conformational Analysis

The heptyl chain and the tetrahydropyran (B127337) ring of this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities. This allows for the study of dynamic processes and the statistical sampling of different conformations.

Conformational Analysis:

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules (e.g., water) and running the simulation for a period of nanoseconds to microseconds. The analysis of the resulting trajectory would reveal:

Dominant Conformations: By clustering the conformations based on their root-mean-square deviation (RMSD), the most populated and energetically favorable conformations of the molecule can be identified. The tetrahydropyran ring will likely exist predominantly in a chair conformation, but the orientation of the heptyl chain will be highly variable.

Flexibility and Dynamics: The simulation can quantify the flexibility of different parts of the molecule. The heptyl chain is expected to exhibit significant conformational freedom, which can be characterized by analyzing the dihedral angle distributions along the chain.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent structure is organized around the lactone and its alkyl chain. This is crucial for understanding its solubility and behavior in different environments.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman):

DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. rsc.org These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra. The analysis of the vibrational modes associated with each frequency helps in assigning the peaks in the experimental spectra to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretch of the lactone, C-O stretches of the ester group, and various C-H bending and stretching modes of the ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. unibo.it These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.gov For a saturated lactone like this compound, significant electronic transitions are expected to be in the deep UV region.

Table 2: Predicted Spectroscopic Data for a Representative Alkyl-Substituted Tetrahydropyran-2-one (Hypothetical)

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Motion/Transition |

| IR Spectroscopy | ~1730-1750 cm⁻¹ | C=O stretching of the lactone |

| ~1200-1250 cm⁻¹ | C-O-C stretching of the ester | |

| ~2850-2960 cm⁻¹ | C-H stretching of the alkyl chain and ring | |

| ¹³C NMR Spectroscopy | ~170-180 ppm | Carbonyl carbon (C=O) |

| ~60-80 ppm | Carbon adjacent to the ring oxygen (O-C-H) | |

| ~14-40 ppm | Carbons of the heptyl chain | |

| ¹H NMR Spectroscopy | ~4.0-4.5 ppm | Protons on the carbon adjacent to the ring oxygen |

| ~2.0-2.5 ppm | Protons on the carbon alpha to the carbonyl group | |

| ~0.8-1.6 ppm | Protons of the heptyl chain |

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and reactions of this compound. nih.gov

Synthesis:

The synthesis of δ-lactones can occur through various routes, such as the Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) or the cyclization of a 5-hydroxyheptanoic acid. Computational modeling can be used to study the reaction pathways of these syntheses. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity. For instance, in an acid-catalyzed lactonization, DFT calculations can model the protonation steps, the nucleophilic attack of the hydroxyl group on the carboxylic acid, and the subsequent dehydration. nih.gov

Reactions:

The reactivity of this compound, such as its hydrolysis or reduction, can also be investigated computationally. For example, the mechanism of base-catalyzed hydrolysis would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent ring-opening. acs.org Computational studies can provide the activation energies for these steps and explain the influence of the alkyl substituent on the reaction rate.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational approaches are widely used in SAR to build predictive models. nih.gov

While there is no specific information on the biological activity of this compound, if such data were available for a series of related lactones, computational SAR studies could be performed. This would typically involve:

Descriptor Calculation: For each compound in the series, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. This results in a Quantitative Structure-Activity Relationship (QSAR) model.

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model building.

A successful QSAR model could then be used to predict the activity of new, unsynthesized lactone derivatives, thereby guiding the design of more potent compounds.

Environmental Fate and Ecotoxicological Considerations of 3 Heptyltetrahydro 2h Pyran 2 One

Biodegradation Pathways and Persistence in Environmental Compartments

Detailed experimental studies on the biodegradation pathways and persistence of 3-Heptyltetrahydro-2H-pyran-2-one in various environmental compartments such as soil, water, and air are limited. However, some information can be gleaned from regulatory assessments and safety data sheets.

Linear aliphatic hydroxy carboxylic acids, a category to which the hydrolyzed form of this lactone belongs, are generally expected to be hydrolyzed and then rapidly oxidized through the fatty acid metabolic pathway. hpa.gov.tw For a related substance, it was reported that approximately 75% of the labeled carbon was eliminated as carbon dioxide within 24 hours, suggesting ready biodegradability. hpa.gov.tw

In an environmental risk assessment conducted by the U.S. Environmental Protection Agency (EPA) for an indoor-use product containing δ-dodecalactone, the justification to waive environmental fate studies was based on the negligible expected environmental exposure from this specific use pattern. regulations.gov Environment Canada has classified the substance as not suspected to be persistent. ewg.org

Safety Data Sheets (SDS) for products containing δ-dodecalactone often state that the degradability of the product is not known. synerzine.com However, some sources suggest that it is not expected to be persistent. ewg.org

| Environmental Compartment | Persistence Assessment | Supporting Information |

| Water | Not expected to be persistent | Hydrolysis and subsequent rapid oxidation via fatty acid pathway is anticipated. hpa.gov.tw |

| Soil | Data not available | Specific studies on soil persistence are lacking. |

| Air | Data not available | Specific studies on atmospheric persistence are lacking. |

Bioaccumulation Potential in Aquatic Organisms

Specific experimental data on the bioaccumulation potential of this compound in aquatic organisms is scarce. Regulatory assessments and chemical property estimations provide the primary basis for evaluating this endpoint.

The octanol-water partition coefficient (Log P) is an indicator of a substance's potential to bioaccumulate. An estimated Log P value for δ-dodecalactone is 3.6, which suggests a moderate potential for bioaccumulation. nih.gov However, other sources provide an estimated Log P of 3.488. thegoodscentscompany.com

Despite the Log P value, Environment Canada has classified the substance as not suspected to be bioaccumulative. ewg.org Safety Data Sheets for δ-dodecalactone often state that no data is available on its bioaccumulative potential. synerzine.comadv-bio.com

The EPA's environmental risk assessment for an indoor-use product did not require bioaccumulation studies due to the limited environmental release associated with the specified use pattern. regulations.gov

| Parameter | Value | Interpretation | Source |

| Log P (estimated) | 3.6 | Moderate potential for bioaccumulation | nih.gov |

| Log P (estimated) | 3.488 | Moderate potential for bioaccumulation | thegoodscentscompany.com |

| Bioaccumulation Assessment (Environment Canada) | Not suspected to be bioaccumulative | Low concern for bioaccumulation | ewg.org |

Ecotoxicity Assessments for Aquatic and Terrestrial Systems

According to some safety data sheets, this compound is not regarded as dangerous for the environment; however, large or frequent spills could have hazardous effects. synerzine.com For an indoor ant-repellant product containing this compound, the EPA concluded that there is no expected exposure to freshwater fish and invertebrate species when used according to the label. regulations.gov The justification to waive ecotoxicological studies was primarily based on the negligible environmental exposure from indoor use. regulations.gov In cases where a potential for outdoor or aquatic exposure exists, further data or a rationale would be required to address toxicity concerns. regulations.gov

Toxicological endpoints for surrogate compounds were calculated using the EcoSAR program as part of a risk assessment, but specific values for this compound are not detailed in the available documents. regulations.gov One safety data sheet indicates that 100% of the substance consists of components with unknown acute and long-term hazards to the aquatic environment. vigon.com

| Organism Group | Toxicity Endpoint | Finding | Source |

| Aquatic Organisms | Acute and Chronic Toxicity | Not classified as hazardous based on available data. synerzine.com | synerzine.com |

| Terrestrial Organisms | Toxicity Data | Unlikely to be exposed from registered indoor uses. regulations.gov | regulations.gov |

| Environmental Toxin (Environment Canada) | General Assessment | Not suspected to be an environmental toxin. | ewg.org |

Environmental Release Pathways and Risk Mitigation Strategies

The primary potential for environmental release of this compound is associated with its manufacture, formulation into products, and disposal. For its use in consumer products, the release pathways are highly dependent on the specific application.

For indoor-use products, such as an ant repellant, the environmental exposure is considered insignificant to non-existent when used as directed. regulations.gov The application is typically limited to indoor surfaces like door thresholds, windowsills, and baseboards. regulations.gov

Risk mitigation strategies for such products focus on preventing the substance from entering waterways. Product labels explicitly state that the product should not be disposed of in any indoor or outdoor drains. regulations.gov This is a critical measure to prevent environmental exposure from this use pattern. regulations.gov

In an industrial setting, standard risk mitigation measures would include containing spills and disposing of waste in accordance with local, regional, and national environmental regulations. vigon.comprodasynth.com

| Release Scenario | Potential Pathway | Risk Mitigation Strategy |

| Indoor Consumer Product Use | Disposal down drains | Label instructions prohibiting disposal in drains. regulations.gov |

| Industrial Manufacturing/Formulation | Spills and waste disposal | Containment of spills, proper waste management according to regulations. vigon.comprodasynth.com |

Applications of 3 Heptyltetrahydro 2h Pyran 2 One in Non Clinical Industries

Utilization in Fragrance and Flavor Chemistry

6-Heptyltetrahydro-2H-pyran-2-one, or δ-Dodecalactone, is a well-established flavoring agent and fragrance ingredient. tandfonline.comchemicalbook.com It is a colorless to pale yellow, viscous liquid naturally found in dairy products like milk fat, blue cheese, and heated butter, as well as in pork fat and some fruits. chemicalbook.comsigmaaldrich.com Its powerful, oily, and fruity aroma, often compared to peaches, lends itself to a wide array of applications. chemicalbook.com When diluted, it imparts a butter-like scent. chemicalbook.com

The flavor profile of δ-Dodecalactone is described as creamy and can present notes of peach, pear, and plum at low concentrations. tandfonline.comchemicalbook.com This makes it a valuable component in creating fruit flavors such as peach, apricot, and mango, where it contributes a creamy note. researchgate.net Its primary use is in dairy flavors, particularly for butter, milk, and caramel (B1170704) profiles. researchgate.net

Beyond sweet applications, δ-Dodecalactone is surprisingly effective in savory flavors. rsc.org It can enhance the realism and depth of roast beef, chicken, liver, and pork flavors. rsc.org In seafood formulations, it helps to soften the sometimes harsh notes of seaweed phenols. rsc.org

The organoleptic properties are a key driver of its use. The (R)-enantiomer, specifically (6R)-6-heptyltetrahydro-2H-pyran-2-one, is noted for its fruity, sweet, and apricot-like lactonic odor. nih.govthegoodscentscompany.com

| Property | Description | Source Citation |

|---|---|---|

| Odor | Powerful, fresh-fruity, oily, coconut-fruity, peach-like | tandfonline.comchemicalbook.comsigmaaldrich.com |

| Diluted Odor | Butter-like | chemicalbook.com |

| Taste | Creamy | tandfonline.com |

| Flavor Profile | Butter, cheese, coconut, creamy, oily, peach, pear, plum | chemicalbook.comsigmaaldrich.com |

| Flavor Category | Specific Application/Effect | Recommended Level (ppm) | Source Citation |

|---|---|---|---|

| Dairy | Butter, milk, caramel, toffee | ~1000 ppm in caramel/toffee | researchgate.netrsc.org |

| Fruit | Adds cream notes to peach, apricot, mango | Not specified | researchgate.net |

| Savory | Roast beef (adds depth, counterbalances aggressive notes) | 600 ppm | rsc.org |

| Chicken (reduces simplistic impact of other chemicals) | ~600 ppm | rsc.org | |

| Liver (adds depth and realism) | ~200 ppm | rsc.org | |

| Pork (bacon, ham) | ~500 ppm | rsc.org | |

| Seafood | Softens harsh phenolic notes | 50 - several hundred ppm | rsc.org |

Role as an Intermediate in Fine Chemical Synthesis

The 2-pyrone ring system, to which δ-Dodecalactone belongs, is recognized as a versatile building block in synthetic organic chemistry. rsc.org Lactones can serve as key intermediates for the synthesis of more complex molecules due to the presence of functional groups like the ester and, in some cases, conjugated dienes. rsc.org

While δ-Dodecalactone is often the final product in flavor and fragrance formulations, its structure allows it to be a starting point for other chemical transformations. For example, methods for preparing substituted δ-lactones can involve multi-step syntheses, indicating their role within complex chemical pathways. rsc.org The synthesis of δ-Dodecalactone itself can be achieved through methods like the Baeyer–Villiger oxidation of delfone or the hydrogenation of 6-pentyl-α-pyrone, highlighting its position within a chain of fine chemical production. wikipedia.org The general reactivity of 2H-pyran-2-ones, which includes cycloaddition reactions, further underscores their potential as versatile intermediates for creating novel chemical structures. researchgate.net

Potential as a Precursor for Polymeric Materials

Lactones are important monomers for the synthesis of polyesters, which are valued for their biodegradability. nih.gov The polymerization of lactones, typically through ring-opening polymerization (ROP), provides a straightforward route to creating polyesters with controlled molecular weights and specific end-groups. tandfonline.comnih.gov

Specifically, δ-lactones are of interest for creating polymers. Research has demonstrated the successful ring-opening polymerization of δ-decalactone, a closely related and structurally similar lactone, to produce poly(δ-decalactone). rsc.orgresearchgate.netacs.org This polymer is an amorphous, bio-based material with a low glass transition temperature (around -51 °C), making it an attractive soft segment for creating other polymers, such as thermoplastic polyurethanes (TPUs). rsc.orgacs.orgdigitellinc.com

By using poly(δ-decalactone) diols as building blocks and reacting them with isocyanates, researchers have synthesized novel bio-based TPU elastomers with good mechanical properties. rsc.orgdigitellinc.com Furthermore, δ-dodecalactone has been copolymerized with other monomers like lactide to create block copolymers, which are materials with tunable properties. rsc.org The ability to create polymers from these lactones opens up applications in sustainable plastics, elastomers, and materials for biomedical use. nih.govdigitellinc.comresearchgate.net The polymerization of δ-dodecalactone itself has been explored to create block copolymers with potential use as renewable triblock polymers. rsc.org

Applications in Analytical Chemistry as a Reference Standard

For a compound to be useful in industrial applications, its purity and identity must be verifiable. 6-Heptyltetrahydro-2H-pyran-2-one (δ-Dodecalactone) serves as a reference standard in analytical chemistry. The National Institute of Standards and Technology (NIST) maintains a spectral database entry for δ-Dodecalactone, providing key data such as its mass spectrum. nist.gov

This data is crucial for analytical methods like gas chromatography-mass spectrometry (GC-MS), allowing laboratories to confirm the presence and purity of δ-Dodecalactone in a given sample by comparing the measured spectrum to the reference standard. nist.gov Its availability as a characterized chemical with known physical properties, such as boiling point and refractive index, is essential for quality control in the flavor, fragrance, and chemical industries. sigmaaldrich.com Furthermore, detailed analytical methods have been developed for the enantiomeric analysis of lactones like δ-Dodecalactone using techniques such as high-performance liquid chromatography (HPLC), underscoring its role as a well-characterized compound for analytical purposes. sigmaaldrich.com

Future Research Directions and Emerging Paradigms for 3 Heptyltetrahydro 2h Pyran 2 One

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The biological activity and sensory properties of 3-Heptyltetrahydro-2H-pyran-2-one are intrinsically linked to its stereochemistry. Consequently, a primary focus of future research is the development of synthetic routes that afford high levels of enantiomeric and diastereomeric purity. Current research provides a strong foundation, primarily focusing on the broader class of γ- and δ-lactones, with methodologies that are directly applicable to the synthesis of specific stereoisomers of this compound.

Future efforts will likely concentrate on refining existing catalytic systems and discovering new ones. Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has already demonstrated the ability to produce chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities (up to >20:1 dr and 99% ee). rsc.org The adaptation and optimization of such methods for δ-keto acid precursors of this compound is a promising avenue. Similarly, iridium-catalyzed asymmetric hydrogenation presents another powerful tool for creating chiral centers with high enantioselectivity. researchgate.net

Another key area is the advancement of biocatalysis. Lipase-catalyzed kinetic resolutions are a well-established method for separating enantiomers of lactones or their hydroxy acid precursors. nih.gov Future work will involve screening for novel lipases with enhanced selectivity and efficiency for δ-dodecalactone and developing whole-cell biocatalysts engineered for specific stereoselective transformations.

Furthermore, strategies that control diastereoselectivity are crucial. Research into the reaction of lithium enediolates with α,β-unsaturated sulfoxonium salts has yielded γ-lactones with very high diastereoselectivity (dr >90:10), favoring the trans-diastereomer. rsc.org Applying and adapting these fundamental principles to the synthesis of substituted δ-pyranones will be essential for accessing specific diastereomers of this compound.

| Synthetic Strategy | Key Features | Reported Selectivity (General Lactones) | Future Direction for this compound |

| Ru-Catalyzed Asymmetric Hydrogenation | Dynamic kinetic resolution of keto acids. | High diastereo- and enantioselectivity (e.g., >20:1 dr, 99% ee). rsc.org | Adaptation to δ-keto acid precursors; catalyst optimization. |

| Lipase-Catalyzed Resolution | Stereoselective hydrolysis or acylation. | High enantiomeric excess (>99% ee for δ-undecalactone). nih.gov | Screening for novel, highly specific lipases; process optimization. |

| Diastereoselective Enediolate Reactions | Reaction with vinylsulfoxonium salts. | Excellent diastereoselectivity (dr >90:10 for trans-γ-lactones). rsc.org | Application of the methodology to δ-lactone ring formation. |

| Chiral Bifunctional Sulfide (B99878) Catalysis | Asymmetric bromolactonization of alkenoic acids. | Efficient enantioselective synthesis of γ-chiral lactones. acs.orgrsc.org | Exploration for the asymmetric synthesis of δ-lactones. |

Discovery of Novel Biological Activities and Their Underlying Molecular Mechanisms

Beyond its established use as a flavor and fragrance agent in foods like dairy products and fruits, this compound is emerging as a molecule with intriguing biological activities. rsc.orgacs.orgresearchgate.net Initial findings suggest its potential role as a semiochemical and in modulating microbial communication, opening new avenues for research in chemical ecology and microbiology. rsc.orgnih.gov

A significant area of future investigation is its antifungal properties. While studies on related pyranone derivatives have shown activity against pathogenic fungi like Candida albicans, direct and detailed studies on this compound are needed. rsc.org Research should aim to determine its spectrum of activity, minimum inhibitory concentrations (MIC), and its mechanism of action, which could involve membrane disruption or inhibition of key metabolic pathways.

The compound's potential role in quorum sensing (QS) is another exciting frontier. QS is a cell-to-cell communication process in bacteria and fungi that regulates virulence and biofilm formation. While the related alcohol, dodecanol, has been shown to inhibit hyphal development in C. albicans by modulating the cAMP/PKA signaling pathway via the repressor Sfl1p, it is plausible that δ-dodecalactone could act as a similar signaling molecule or its antagonist. nih.gov Future research should focus on whether this lactone can interfere with QS systems in pathogenic microbes, potentially offering a novel anti-virulence strategy.

Furthermore, its classification as a semiochemical warrants deeper investigation. rsc.orgnih.gov Identifying the specific organisms that use this compound for communication and the context of its use—whether as a pheromone for attraction, an allomone for defense, or a kairomone for eavesdropping—could have significant implications for agriculture and pest management.

| Potential Biological Activity | Observed Evidence / Rationale | Potential Molecular Mechanism | Future Research Focus |

| Antifungal | Antifungal activity reported for related pyranone structures. rsc.org Mentioned as antifungal from Lactobacillus plantarum. | Unknown; possibly membrane disruption or enzymatic inhibition. | MIC determination, spectrum of activity, mechanism of action studies. |

| Quorum Sensing Modulation | Related alcohol (dodecanol) inhibits C. albicans morphogenesis. nih.gov | Potential interference with cAMP/PKA signaling pathway or other QS circuits. | Direct testing on QS reporter strains; transcriptomic analysis of treated cells. |

| Semiochemical/Pheromonal | Listed in pheromone and semiochemical databases. rsc.orgnih.gov | Interaction with specific chemoreceptors in target organisms. | Identification of species that produce/respond to it; behavioral assays. |

Exploration of Sustainable Production Methods and Biocatalytic Approaches

The increasing demand for natural and sustainably sourced chemicals is driving research into green production methods for this compound. Traditional chemical synthesis is giving way to biocatalytic and fermentation-based approaches that utilize renewable feedstocks and operate under milder conditions.

Fermentation is a particularly promising route. Various microorganisms, including the oleaginous yeast Yarrowia lipolytica and bacteria such as Lactobacillus and Clostridium species, have been shown to produce δ-lactones. acs.orgrsc.org These microbes can convert substrates like vegetable oils and their constituent fatty acids into the desired lactone through pathways involving hydroxylation and β-oxidation. rsc.org A significant future direction is the use of metabolic engineering to enhance these natural capabilities. By identifying and overexpressing key enzymes (e.g., hydratases, acyl-CoA oxidases) and modifying metabolic fluxes, microbial cell factories can be designed for high-titer production of δ-dodecalactone from inexpensive, renewable substrates like glucose or crude glycerol. rsc.orgnih.govresearchgate.net

Biocatalysis with isolated enzymes offers another sustainable pathway, especially for producing enantiomerically pure lactones. Lipases are widely used for the stereoselective resolution of δ-lactones, achieving high enantiomeric excess. nih.gov Future research will focus on enzyme immobilization to improve reusability and process stability, and the development of one-pot, multi-enzyme cascade reactions that can convert simple precursors to the final product with high efficiency. nih.govdntb.gov.ua

Green chemistry principles are also being applied to improve traditional chemical syntheses. This includes the development of catalytic transfer hydrogenation processes that use biomass-derived platform chemicals as starting materials and safer hydrogen sources. thegoodscentscompany.com Another approach involves using environmentally benign oxidizing agents like Oxone in aqueous solutions for the Baeyer-Villiger oxidation step, a key reaction in many lactone syntheses. rsc.org

| Production Method | Key Principle | Examples / Key Organisms or Catalysts | Future Research Direction |

| Microbial Fermentation | Conversion of renewable feedstocks by whole-cell biocatalysts. | Yarrowia lipolytica, Lactobacillus parafarraginis, Clostridium spp. acs.orgrsc.orgnsf.gov | Metabolic engineering for pathway optimization; use of waste stream feedstocks. |

| Enzymatic Biocatalysis | Use of isolated enzymes for specific transformations. | Pseudomonas sp. lipase (B570770) for kinetic resolution. nih.gov | Enzyme immobilization; development of multi-enzyme cascades. |

| Green Chemical Synthesis | Use of sustainable reagents and conditions. | Catalytic transfer hydrogenation; Baeyer-Villiger oxidation with Oxone. rsc.orgthegoodscentscompany.com | Catalyst development; continuous flow processes. |

Advanced Characterization Techniques for Complex Biological and Environmental Matrices

As the study of this compound expands into complex systems like food, biological fluids, and environmental samples, the need for advanced and highly sensitive analytical techniques becomes paramount. The primary challenge lies in detecting and accurately quantifying the compound, often at trace levels, and resolving its different stereoisomers within a complex matrix.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the cornerstone for analyzing volatile compounds like δ-dodecalactone. rsc.orgnih.govresearchgate.net For chiral analysis, enantioselective GC, which uses a chiral stationary phase, is essential. Studies have successfully used this technique to quantify the enantiomeric distribution of δ-dodecalactone in dairy products, which is crucial for verifying authenticity (natural vs. synthetic). rsc.org Future advancements will likely involve the use of multidimensional gas chromatography (GCxGC or MDGC), which provides superior separation power for extremely complex samples by using two columns with different selectivities. rsc.org

Mass spectrometry itself offers various levels of sophistication. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in unambiguous identification. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is critical for quantification in noisy biological or environmental matrices. thegoodscentscompany.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for structural elucidation. While 1H and 13C NMR are standard, 17O NMR spectroscopy has been shown to be particularly sensitive to structural changes in the lactone ring, providing direct insights into the electronic environment of both the carbonyl and ether oxygens. researchgate.netacs.orgresearchgate.net Advanced 2D NMR techniques like NOESY can help determine the conformation and relative stereochemistry of the molecule in solution. researchgate.net

| Analytical Technique | Primary Application | Key Advantages | Emerging Trends |

| Enantioselective GC-MS | Quantification of stereoisomers in complex matrices (e.g., food). rsc.org | High sensitivity, separates enantiomers. | Development of new chiral stationary phases with improved resolution. |

| Multidimensional GC (GCxGC) | Analysis of highly complex volatile profiles. rsc.org | Enhanced peak capacity and separation power. | Coupling with TOF-MS for rapid, high-resolution detection. |

| Tandem MS (MS/MS) | Trace quantification in complex matrices. thegoodscentscompany.com | High selectivity and signal-to-noise ratio. | Application in metabolomics and environmental monitoring. |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure and conformation elucidation. researchgate.netacs.org | Provides detailed structural information. | Use of 17O NMR and advanced 2D techniques for stereochemical analysis. |

Expanding Applications in Green Materials Science and Sustainable Technologies

Perhaps the most transformative future direction for this compound lies in its potential as a building block for sustainable materials. As a bio-based, renewable monomer, it is an attractive candidate for the synthesis of biodegradable polyesters, offering a green alternative to conventional petroleum-derived plastics.

The primary route to these materials is through ring-opening polymerization (ROP). Research has demonstrated that δ-dodecalactone and the closely related δ-decalactone can be polymerized, often using organocatalysts under mild, solvent-free conditions, to yield aliphatic polyesters. researchgate.netacs.orgrsc.org These polymers, such as poly(δ-dodecalactone), are of interest for biomedical applications due to their inherent biodegradability and biocompatibility. rsc.orgrsc.org

A significant area of research is the development of amphiphilic block copolymers, for example by combining a hydrophobic poly(δ-dodecalactone) block with a hydrophilic block like poly(ethylene glycol) (PEG). rsc.orgrsc.org These copolymers can self-assemble in aqueous environments to form micelles, which are promising nanocarriers for the delivery of hydrophobic drugs. nih.govrsc.org The amorphous nature and low glass transition temperature of poly(δ-dodecalactone) make it a suitable component for creating the core of these drug delivery vehicles. researchgate.netnih.gov

A key challenge in the polymerization of δ-lactones is their relatively low ceiling temperature, which can lead to an unfavorable equilibrium that favors the monomer over the polymer. rsc.orgrsc.org An emerging paradigm to overcome this is the copolymerization of δ-dodecalactone with other lactones that have more favorable polymerization thermodynamics, such as ε-caprolactone. rsc.org This strategy can produce thermodynamically stable copolymers with tunable properties and even built-in recyclability, where the polymer can be selectively depolymerized back to its constituent monomers. rsc.orgrsc.org

Beyond polymers, the broader class of lactones is being investigated for other sustainable technologies. For example, gamma-valerolactone (B192634) (GVL) is being explored as a green solvent and a potential biofuel additive, highlighting the potential for cyclic esters to replace less environmentally friendly chemicals in a variety of applications. rsc.orgrsc.org

| Application Area | Material Type / Technology | Key Properties & Advantages | Future Research Focus |

| Biomedical Materials | Amphiphilic block copolymers (e.g., PEG-b-poly(δ-dodecalactone)). rsc.orgnih.govrsc.org | Biodegradable, biocompatible, forms micelles for drug delivery. | In vivo toxicity and efficacy studies; targeted delivery systems. |

| Biodegradable Plastics | Homopolymers and copolymers of δ-dodecalactone. rsc.orgacs.org | Derived from renewable resources; potential replacement for fossil-based plastics. | Improving mechanical properties; enhancing thermal stability via copolymerization. |

| Chemically Recyclable Polymers | Copolymers with triggered depolymerization (e.g., with ε-caprolactone). rsc.orgrsc.org | Enables closed-loop recycling back to monomer. | Catalyst development for controlled polymerization and depolymerization. |

| Green Solvents/Additives | (By analogy with other lactones like GVL). rsc.org | Bio-based, biodegradable, low toxicity. | Investigating the solvent properties of δ-dodecalactone and its derivatives. |

Q & A

Q. What are the recommended methods for synthesizing 3-Heptyltetrahydro-2H-pyran-2-one, and how do reaction conditions influence diastereoselectivity?

- Methodological Answer : The synthesis of tetrahydropyran derivatives like this compound often employs copper(II)–bisphosphine-catalyzed oligomerization. For example, diastereoselective routes using L3 catalysts (e.g., 3,5-dimethylhex-5-en-1-ol and p-tolualdehyde) yield distinct stereoisomers (e.g., 72 and 73 in ). Key parameters include temperature (ambient to reflux), solvent polarity (e.g., THF or DCM), and catalyst loading. NMR analysis (e.g., H/C chemical shifts and coupling constants) confirms stereochemistry, while MS (EI/CI) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Due to its severe eye irritation hazard (GHS Category 1, H318), use PPE (gloves, goggles) and avoid inhalation. Store in locked, ventilated areas away from incompatible materials (strong acids/bases, oxidizing agents). Stability under normal conditions is confirmed in Safety Data Sheets (SDS), but prolonged exposure to moisture or heat may degrade the compound. Use inert gas (N) purging for long-term storage .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : Combine H/C NMR to assign stereochemistry (e.g., coupling constants for axial/equatorial substituents) and MS for molecular ion validation. For purity, use HPLC with UV detection (λ = 210–254 nm) or GC-MS. Conflicting data (e.g., unexpected peaks in NMR) may arise from residual solvents or diastereomers; column chromatography (silica gel, hexane/EtOAc gradients) can isolate pure fractions .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to enhance enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Methodological Answer : Organocatalytic domino reactions (e.g., using chiral amine-thiourea catalysts) improve ee by stabilizing transition states via hydrogen bonding. For example, (E)-3-aryl-2-nitroprop-2-en-1-ols with formaldehyde yield functionalized dihydropyrans with >90% ee. Reaction kinetics (e.g., temperature, solvent dielectric constant) and catalyst loading (5–10 mol%) significantly impact selectivity. Monitor progress via chiral HPLC .

Q. What strategies address contradictory bioactivity data for this compound derivatives in antimicrobial assays?

- Methodological Answer : Discrepancies may arise from solvent polarity (DMSO vs. water), bacterial strain variability, or impurity interference. Standardize protocols:

- Use CLSI/MIC guidelines with solvent controls.

- Validate purity via LC-MS before testing.

- Compare analogs (e.g., acetyl vs. methyl substitutions) to isolate structure-activity relationships. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one shows higher activity than non-acetylated derivatives due to enhanced electrophilicity .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic attacks. For instance, ring-opening with amines proceeds via tetrahedral intermediates, where steric hindrance from the heptyl chain slows kinetics. Compare activation energies (ΔG‡) for substituent effects. Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants) .

Q. What environmental precautions are necessary when disposing of this compound waste in aquatic ecosystems?

- Methodological Answer : Follow EPA guidelines for biodegradability and toxicity. The compound’s logP (~3.5) suggests moderate bioaccumulation risk. Use activated carbon filtration for lab wastewater and avoid release into soil. Ecotoxicity assays (e.g., Daphnia magna LC) are recommended; if unavailable, apply precautionary measures per REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.